molecular formula C14H18N2O2 B15139275 1-Isopropyltryptophan

1-Isopropyltryptophan

Cat. No.: B15139275
M. Wt: 246.30 g/mol
InChI Key: YAQRKENUISHWOB-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyltryptophan is a synthetic derivative of the essential amino acid tryptophan. This compound has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is particularly noted for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism.

Preparation Methods

1-Isopropyltryptophan can be synthesized through several methods. One common approach involves the alkylation of tryptophan. The process typically includes the following steps:

Chemical Reactions Analysis

1-Isopropyltryptophan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions, particularly at the indole ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Isopropyltryptophan has several scientific research applications:

Mechanism of Action

1-Isopropyltryptophan exerts its effects primarily by inhibiting the activity of indoleamine 2,3-dioxygenase (IDO). This enzyme catalyzes the first step in the kynurenine pathway of tryptophan degradation. By inhibiting IDO, this compound prevents the conversion of tryptophan to kynurenine, thereby modulating immune responses and potentially reducing tumor growth .

Comparison with Similar Compounds

1-Isopropyltryptophan is part of a family of 1-alkyltryptophan analogs, which include:

    1-Ethyltryptophan: Similar in structure but with an ethyl group instead of an isopropyl group.

    1-Propyltryptophan: Contains a propyl group.

    1-Butyltryptophan: Contains a butyl group.

Compared to these analogs, this compound is unique in its specific inhibitory effects on IDO and its potential antitumor properties .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

(2S)-2-amino-3-(1-propan-2-ylindol-3-yl)propanoic acid

InChI

InChI=1S/C14H18N2O2/c1-9(2)16-8-10(7-12(15)14(17)18)11-5-3-4-6-13(11)16/h3-6,8-9,12H,7,15H2,1-2H3,(H,17,18)/t12-/m0/s1

InChI Key

YAQRKENUISHWOB-LBPRGKRZSA-N

Isomeric SMILES

CC(C)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N

Origin of Product

United States

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